molecular formula C14H12ClF3N4O B5868094 4-CHLORO-1,3-DIMETHYL-N'~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE

4-CHLORO-1,3-DIMETHYL-N'~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B5868094
M. Wt: 344.72 g/mol
InChI Key: BIQHXFCOJBWOIA-FBCYGCLPSA-N
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Description

4-CHLORO-1,3-DIMETHYL-N’~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N4O/c1-8-11(15)12(22(2)21-8)13(23)20-19-7-9-5-3-4-6-10(9)14(16,17)18/h3-7H,1-2H3,(H,20,23)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQHXFCOJBWOIA-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1Cl)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1,3-DIMETHYL-N’~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 4-position of the pyrazole ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Condensation with aldehyde: The final step involves the condensation of the chlorinated pyrazole with an aldehyde (in this case, 1-[2-(trifluoromethyl)phenyl]methanal) in the presence of a base to form the desired hydrazide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the hydrazide moiety.

    Reduction: Reduction reactions can target the carbonyl group or the double bond in the hydrazide linkage.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for substitution: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the synthesis of novel materials with unique electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Many pyrazole derivatives exhibit significant antimicrobial activity.

    Anti-inflammatory and Analgesic Agents: These compounds are studied for their potential use in treating inflammation and pain.

Industry

    Agriculture: Pyrazole derivatives can be used as pesticides or herbicides.

    Pharmaceuticals: They are potential candidates for drug development due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-CHLORO-1,3-DIMETHYL-N’~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE depends on its specific application. In general, pyrazole derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group often enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4-chloropyrazole: A simpler analog without the hydrazide and trifluoromethyl groups.

    Trifluoromethylphenylhydrazone derivatives: Compounds with similar hydrazone linkages but different core structures.

Uniqueness

The unique combination of the pyrazole ring, chlorination, and trifluoromethylphenylhydrazone moiety makes 4-CHLORO-1,3-DIMETHYL-N’~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE a compound of interest for various applications. Its structural features contribute to its distinct chemical reactivity and biological activity.

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